molecular formula C17H15F4N3O3 B11079483 Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate

Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate

Cat. No.: B11079483
M. Wt: 385.31 g/mol
InChI Key: MOZHFDLHJUGQGC-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate is a complex organic compound with a molecular formula of C17H15F4N3O3

Preparation Methods

The synthesis of Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the trifluoromethyl group: This can be achieved through the reaction of a suitable precursor with trifluoromethylating agents.

    Introduction of the fluorobenzoyl group: This step involves the acylation of an amine with 3-fluorobenzoyl chloride under controlled conditions.

    Coupling with phenylhydrazine: The final step involves the coupling of the intermediate with phenylhydrazine to form the desired product.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or fluorobenzoyl groups can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl and fluorobenzoyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H15F4N3O3

Molecular Weight

385.31 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazinyl)propanoate

InChI

InChI=1S/C17H15F4N3O3/c1-27-15(26)16(17(19,20)21,24-23-13-8-3-2-4-9-13)22-14(25)11-6-5-7-12(18)10-11/h2-10,23-24H,1H3,(H,22,25)

InChI Key

MOZHFDLHJUGQGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)C1=CC(=CC=C1)F)NNC2=CC=CC=C2

Origin of Product

United States

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